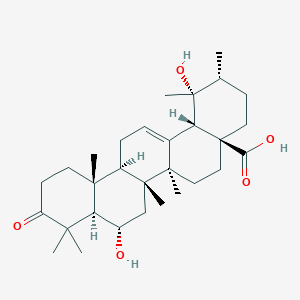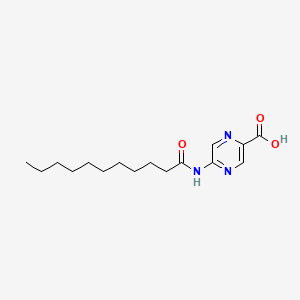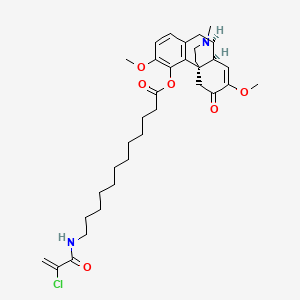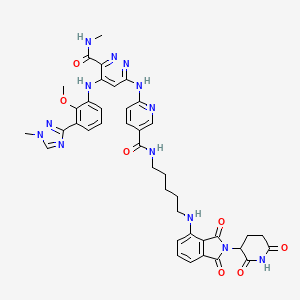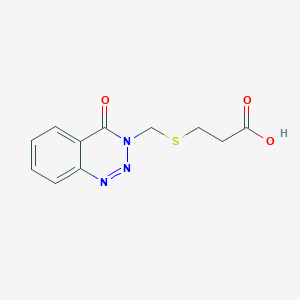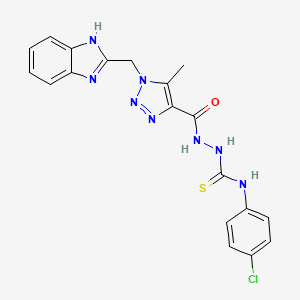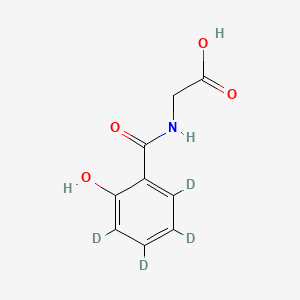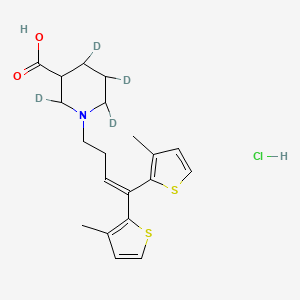
Tiagabine-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiagabine-d4 (hydrochloride) is a deuterated form of Tiagabine hydrochloride, which is a potent and selective gamma-aminobutyric acid (GABA) reuptake inhibitor. This compound is primarily used as an anticonvulsant agent for the treatment of epilepsy and other seizure disorders . The deuterated version, Tiagabine-d4 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of Tiagabine due to its stable isotopic labeling .
Méthodes De Préparation
The synthesis of Tiagabine-d4 (hydrochloride) involves several steps, starting from the preparation of the deuterated intermediate compounds. The general synthetic route includes the following steps :
Preparation of Deuterated Intermediates: The initial step involves the synthesis of deuterated thiophene derivatives.
Formation of the Core Structure: The deuterated intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the core structure of Tiagabine-d4.
Hydrochloride Formation: The final step involves the conversion of the core structure into its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods for Tiagabine-d4 (hydrochloride) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Tiagabine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Tiagabine-d4 (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tiagabine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Due to its deuterated nature, it is used to study the pharmacokinetics and metabolic pathways of Tiagabine in vivo and in vitro.
Neuroscience Research: It is employed in neuroscience research to investigate the role of GABA reuptake inhibition in various neurological disorders.
Drug Development: Tiagabine-d4 (hydrochloride) is used in the development of new anticonvulsant drugs and to understand the structure-activity relationship of GABA reuptake inhibitors.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Tiagabine levels in biological samples.
Mécanisme D'action
The mechanism of action of Tiagabine-d4 (hydrochloride) involves the inhibition of GABA reuptake into presynaptic neurons. By blocking the GABA transporter, it increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This action helps to stabilize neuronal firing and prevent seizures. The primary molecular target of Tiagabine-d4 (hydrochloride) is the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft .
Comparaison Avec Des Composés Similaires
Tiagabine-d4 (hydrochloride) can be compared with other GABA reuptake inhibitors, such as:
Gabapentin: A GABA analog that does not inhibit GABA reuptake but modulates GABAergic activity through other pathways.
The uniqueness of Tiagabine-d4 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications due to its stable isotopic labeling .
Propriétés
Formule moléculaire |
C20H26ClNO2S2 |
|---|---|
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,4,5,6-tetradeuteriopiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D; |
Clé InChI |
YUKARLAABCGMCN-NAQLQRQHSA-N |
SMILES isomérique |
[2H]C1C(C(C(N(C1[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)[2H])C(=O)O)[2H].Cl |
SMILES canonique |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




